F-15599
Overview
Description
Mechanism of Action
F-15599, also known as NLX-101, is a potent and selective 5-HT1A receptor full agonist . It has been investigated as a novel potential antidepressant .
Target of Action
The primary target of this compound is the 5-HT1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the function of the serotonin system in the brain .
Mode of Action
This compound displays functional selectivity, also known as “biased agonism”. It strongly activates 5-HT1A receptors in the postsynaptic prefrontal cortex while having little effect on somatodendritic autoreceptors in the raphe nucleus . This selective activation has led to this compound being touted as a preferential postsynaptic 5-HT1A receptor agonist .
Result of Action
This compound has been shown to attenuate memory deficits in cognitive tests in rodents, suggesting it may improve cognitive function in disorders such as schizophrenia . Additionally, this compound reduces breathing irregularity and apneas observed in mice with mutations of the MeCP2 gene, which underlies Rett syndrome, a debilitating neurodevelopmental orphan disease .
Action Environment
The compound’s selective activation of postsynaptic 5-ht1a receptors suggests that its action may be influenced by factors that affect these receptors or the serotonin system more broadly .
Preparation Methods
The synthesis of F-15599 involves several steps, starting with the preparation of the intermediate compounds. The key synthetic route includes the reaction of 3-chloro-4-fluorophenyl with 4-fluoro-4-((5-methylpyrimidin-2-ylmethyl)amino)methylpiperidin-1-ylmethanone . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .
Chemical Reactions Analysis
F-15599 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the halogenated aromatic ring.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: Used as a research tool to study the serotonin 1A receptor and its role in various biochemical pathways.
Biology: Investigated for its effects on neuronal activity and neurotransmitter release.
Medicine: Potential therapeutic applications in treating neurological disorders such as Rett syndrome, depression, and cognitive deficits
Industry: Utilized in the development of new pharmacological agents targeting the serotonin 1A receptor.
Comparison with Similar Compounds
F-15599 is unique in its high selectivity and functional selectivity for the serotonin 1A receptor. Similar compounds include:
Befiradol (F-13,640): Another selective serotonin 1A receptor agonist with potential antidepressant effects.
Eptapirone (F-11,440): A compound with similar receptor selectivity but different pharmacokinetic properties.
This compound stands out due to its preferential activation of postsynaptic receptors, which may contribute to its unique therapeutic profile .
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClF2N4O/c1-13-9-24-17(25-10-13)11-23-12-19(22)4-6-26(7-5-19)18(27)14-2-3-16(21)15(20)8-14/h2-3,8-10,23H,4-7,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAXKNFGOFTGLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClF2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901029377 | |
Record name | (3-Chloro-4-fluorophenyl)[4-fluoro-4-({[(5-methyl-2-pyrimidinyl)methyl]amino}methyl)-1-piperidinyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901029377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635323-95-4 | |
Record name | (3-Chloro-4-fluorophenyl)[4-fluoro-4-[[[(5-methyl-2-pyrimidinyl)methyl]amino]methyl]-1-piperidinyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=635323-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | F-15599 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635323954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | F-15599 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16936 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (3-Chloro-4-fluorophenyl)[4-fluoro-4-({[(5-methyl-2-pyrimidinyl)methyl]amino}methyl)-1-piperidinyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901029377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | F-15599 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83481Y1YCX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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